2,2'-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide
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Overview
Description
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide is a dicationic ionic liquid with the molecular formula C24H26I2N2. This compound is known for its unique structure, which consists of two isoquinoline units connected by a hexane chain and iodide ions. It has a molecular weight of 596.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide typically involves the reaction of isoquinoline with 1,6-dibromohexane in the presence of a base, followed by the addition of potassium iodide to replace the bromide ions with iodide ions . The reaction conditions usually include:
Temperature: Room temperature to 80°C
Solvent: Acetonitrile or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ions are replaced by other nucleophiles like chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium chloride or sodium bromide in aqueous solution
Major Products Formed
Oxidation: Isoquinoline derivatives with oxidized functional groups
Reduction: Reduced isoquinoline derivatives
Substitution: Isoquinoline derivatives with different halide ions
Scientific Research Applications
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cell membranes in microorganisms, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure with pyrrole units instead of isoquinoline.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Similar hexane chain but different functional groups.
Uniqueness
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide is unique due to its isoquinoline units, which provide distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H26I2N2 |
---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
2-(6-isoquinolin-2-ium-2-ylhexyl)isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C24H26N2.2HI/c1(7-15-25-17-13-21-9-3-5-11-23(21)19-25)2-8-16-26-18-14-22-10-4-6-12-24(22)20-26;;/h3-6,9-14,17-20H,1-2,7-8,15-16H2;2*1H/q+2;;/p-2 |
InChI Key |
SKBWCVHLMBMJOF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCCCC[N+]3=CC4=CC=CC=C4C=C3.[I-].[I-] |
Origin of Product |
United States |
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